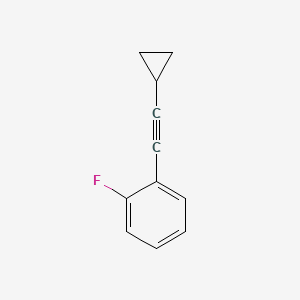

Cyclopropyl 2-Fluorophenylacetylene

説明

Structure

3D Structure

特性

IUPAC Name |

1-(2-cyclopropylethynyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F/c12-11-4-2-1-3-10(11)8-7-9-5-6-9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQKPJODEXGRGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801260112 | |

| Record name | Benzene, 1-(2-cyclopropylethynyl)-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801260112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391053-47-6 | |

| Record name | Benzene, 1-(2-cyclopropylethynyl)-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1391053-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(2-cyclopropylethynyl)-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801260112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of Cyclopropyl 2 Fluorophenylacetylene and Analogous Chemical Architectures

Reactivity of the Alkyne Moiety

The chemical behavior of cyclopropyl (B3062369) 2-fluorophenylacetylene is largely dictated by the reactivity of its alkyne functional group. This reactivity is intricately modulated by the electronic and steric influences of the neighboring cyclopropyl and 2-fluorophenyl substituents. The inherent ring strain of the three-membered cyclopropyl group and the inductive electron-withdrawing effect of the fluorine atom on the phenyl ring combine to influence the electron density and accessibility of the carbon-carbon triple bond. This unique electronic and structural profile makes the alkyne moiety a versatile substrate for a wide array of chemical transformations, including cycloadditions and transition metal-catalyzed reactions.

Cycloaddition reactions are fundamental processes in organic synthesis, enabling the construction of cyclic molecules from unsaturated precursors. The alkyne in cyclopropyl 2-fluorophenylacetylene readily participates in such reactions, serving as a competent building block for the synthesis of diverse carbocyclic and heterocyclic frameworks.

Strain-promoted azide-alkyne cycloaddition (SPAAC) has become a vital tool in chemical biology for its ability to form stable triazole linkages under physiological conditions without the need for a toxic copper catalyst. nih.govresearchgate.net This reaction typically relies on the high ring strain of cyclooctynes to achieve rapid reaction rates. nih.govresearchgate.netresearchgate.net While this compound itself is not a highly strained alkyne in the context of traditional SPAAC, its reactivity in [3+2] cycloadditions is influenced by the electronic nature of the 2-fluorophenyl group.

The presence of electron-withdrawing groups can enhance the reactivity of alkynes toward azides. researchgate.net However, reactions involving non-strained, electronically activated alkynes often require thermal conditions or catalysis, unlike the spontaneous nature of SPAAC with highly strained cycloalkynes like bicyclo[6.1.0]non-4-yne (BCN) or azadibenzocyclooctyne (ADIBO). nih.gov For instance, studies on ruthenium(II)-azido complexes showed that while they readily react with highly strained cyclooctynes, they fail to react with non-activated terminal and internal alkynes under similar mild conditions. nih.gov The cycloaddition of an azide (B81097) to an unsymmetrical alkyne such as this compound would be expected to produce a mixture of regioisomeric 1,2,3-triazoles. The regiochemical outcome is sensitive to factors including the specific substituents on both reactants and the reaction conditions.

Table 1: Comparison of Reactivity in Azide-Alkyne Cycloadditions

| Alkyne Type | Catalyst Required | Reaction Conditions | Suitability for Bioorthogonal Chemistry |

|---|---|---|---|

| Terminal Alkynes | Typically Cu(I) | Mild to elevated temperatures | Catalyst toxicity is a concern nih.gov |

| Strained Cycloalkynes (e.g., cyclooctyne) | None (Strain-promoted) | Physiological conditions nih.govresearchgate.net | High, due to biocompatibility nih.gov |

The Diels-Alder, or [4+2] cycloaddition, reaction is a cornerstone of organic synthesis for constructing six-membered rings. libretexts.orgresearchgate.net In this transformation, a conjugated diene reacts with a dienophile, which is typically an alkene or alkyne featuring electron-withdrawing groups. libretexts.org The alkyne in this compound, activated by the electron-withdrawing 2-fluorophenyl group, can function as a dienophile.

This enhanced dienophilic character makes it a suitable partner for reactions with electron-rich dienes. The reaction between this compound and a diene would lead to a cycloadduct, and the regioselectivity of this addition is governed by the electronic properties of the substituents on both the diene and the dienophile. mdpi.com While the cyclopropyl group does not directly participate in the π-system rearrangement, its steric bulk can influence the facial selectivity of the diene's approach. Intramolecular versions of this reaction have been shown to be effective, where tethering the diene and dienophile can accelerate the cycloaddition. mdpi.com Brønsted acid catalysis has also been shown to promote formal [4+2] cycloadditions involving alkynes and benzopyrylium ions, expanding the scope of these transformations. nih.gov

Transition metal catalysis provides a powerful and versatile platform for functionalizing alkynes, enabling the construction of complex molecular structures with high levels of control and efficiency. nih.govrsc.org The alkyne bond in this compound is an excellent substrate for a variety of these catalytic processes.

Carbometallation and hydrometallation reactions involve the addition of an organometallic species or a metal hydride across a π-bond. When applied to alkynes, these reactions produce highly useful vinylmetal intermediates that can be trapped or used in subsequent cross-coupling reactions. purdue.edu Various transition metal complexes, including those of zirconium, palladium, and copper, are known to catalyze these additions to alkynes. purdue.edumdpi.com

The regioselectivity and stereoselectivity of the addition are critical aspects of these transformations. For an internal, unsymmetrical alkyne like this compound, the addition of the metal and the associated group (R or H) can lead to different regio- and stereoisomers. The directing influence of the 2-fluorophenyl and cyclopropyl groups, as well as the choice of catalyst and reaction conditions, will determine the outcome. For example, zirconium-catalyzed carboalumination and hydrozirconation of alkynes are well-established methods for generating specific vinylmetal species. purdue.edu

Transition metal-catalyzed annulation and cyclization reactions that utilize alkynes are among the most powerful strategies for synthesizing heterocyclic compounds. rsc.org this compound can serve as a key building block in these reactions, enabling access to a range of important heterocyclic scaffolds.

These catalytic cycles often involve the oxidative addition of a metal to a substrate, followed by alkyne insertion, subsequent cyclization, and reductive elimination to regenerate the active catalyst. For example, a palladium-catalyzed reaction between this compound and a suitably substituted precursor, such as an ortho-haloaniline, could be employed in a sequence leading to the formation of a substituted indole. The presence of the fluorine atom can significantly impact the electronic properties of the system and influence the regioselectivity of the cyclization step. nih.gov Similarly, copper-catalyzed reactions are also prominent in the synthesis of nitrogen-containing heterocycles from alkyne precursors. mdpi.com The cyclopropyl group itself can also participate in ring-opening cyclization reactions under certain catalytic conditions, further expanding the synthetic possibilities. rsc.org

Transition Metal-Catalyzed Transformations.

Ring Expansion Reactions Initiated by Alkyne Activation

The activation of the alkyne in alkynyl cyclopropanes can initiate a cascade of reactions, most notably leading to ring expansion products. This transformation typically provides access to highly substituted cyclobutene (B1205218) derivatives. nih.govrsc.orgrsc.org The process is often catalyzed by transition metals, which activate the triple bond and facilitate the formation of a key intermediate, such as a metal carbene. nih.govrsc.org This intermediate then undergoes a rearrangement, leveraging the release of ring strain from the cyclopropyl group to drive the formation of a larger, four-membered ring.

A notable method involves a copper-catalyzed cycloaddition of the alkyne with an arylsulfonyl azide, followed by a silver-catalyzed carbene formation and subsequent ring expansion of the resulting cyclopropyl carbene intermediate. nih.govrsc.org The regioselectivity of this ring expansion is influenced by steric factors, with a preference for the formation of cyclobutenes that minimize steric interactions between substituents. nih.gov The choice of catalyst and the electronic properties of the sulfonyl azide can significantly impact the reaction conditions and efficiency. rsc.org For instance, more reactive N-sulfonyl 1,2,3-triazoles can be generated from azides that lead to a more facile ring expansion at lower temperatures. rsc.org

In some cases, the ring expansion can be part of a one-pot cascade reaction, further enhancing the synthetic utility of this methodology. rsc.org For example, a sequential rhodium-catalyzed cyclopropanation followed by a silver-catalyzed ring expansion can be employed to generate dihydrofurans. rsc.org Gold catalysts have also been shown to mediate the ring-opening of 2-(1-alkynyl-cyclopropyl)pyridines in the presence of nucleophiles, leading to the formation of indolizine (B1195054) derivatives through a C-C bond cleavage of the cyclopropane (B1198618). nih.gov

Table 1: Catalytic Systems for Ring Expansion of Alkynyl Cyclopropanes

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Cu(I) and Ag(I) | Alkynyl cyclopropane, Arylsulfonyl azide | Cyclobutene | nih.govrsc.org |

| Rh(II) and Ag(I) | Cyclopropyl ketone | Dihydrofuran | rsc.org |

| Au(I) | 2-(1-Alkynyl-cyclopropyl)pyridine, Nucleophile | Indolizine | nih.gov |

| TiCl4 | Donor-acceptor cyclopropane | Dihydrofuran | rsc.org |

Radical-Mediated Reactions Involving Alkyne Systems

The alkyne functionality is a versatile participant in radical-mediated reactions. The intermolecular addition of a radical to a carbon-carbon triple bond is a key step in initiating these processes, leading to the formation of highly reactive vinyl radicals. acs.org These vinyl radicals can then be trapped in various ways, including through intramolecular cyclization or atom transfer reactions, to construct complex molecular architectures. acs.orgacs.orgmdpi.com

A variety of radical precursors can be employed to initiate these reactions, and recent advancements in photoredox catalysis have expanded the scope and applicability of these transformations. mdpi.com For example, light-induced intramolecular iodine-atom transfer radical addition (I-ATRA) from an aryl iodide to an alkyne has been reported for the synthesis of iodine-substituted fluorene (B118485) derivatives. acs.org In this process, a photosensitizer is used to facilitate the 5-exo-dig radical addition. acs.org

Radical cascade cyclizations are another powerful application of radical additions to alkynes. These reactions can involve the formation of multiple rings in a single synthetic operation. For instance, a sulfonyl radical can add to an internal alkyne to generate an alkenyl radical, which then undergoes an intramolecular Giese-type cyclization to furnish a new cyclic system. nih.govacs.org These cascade reactions often exhibit high regio- and diastereoselectivity. nih.govacs.org

Table 2: Examples of Radical-Mediated Reactions of Alkynes

| Radical Source | Reaction Type | Product Feature | Reference |

|---|---|---|---|

| Aryl iodide (light-induced) | Intramolecular Atom Transfer Radical Addition (ATRA) | Iodine-substituted fluorene | acs.org |

| Sulfonyl hydrazide (Ag-mediated) | Radical Cascade Cyclization | Dihydrochromenone derivatives | nih.govacs.org |

| N-Allyl-2-bromo-propanamide (Fe-mediated) | Atom Transfer Radical Cyclization (ATRC) | Lactams | mdpi.com |

| Alkyl allylsulfonates (CF3 radical initiated) | Vicinal Alkoxysulfonyltrifluoromethylation | Tetra-substituted alkenes | rsc.org |

Nucleophilic and Electrophilic Additions to the Triple Bond

The carbon-carbon triple bond of alkynes undergoes addition reactions with both nucleophiles and electrophiles. The sp-hybridization of the carbon atoms in an alkyne renders them more electrophilic than the sp2-hybridized carbons of an alkene, making them susceptible to nucleophilic attack. msu.edu This reactivity is enhanced in "activated alkynes," which bear electron-withdrawing groups. bham.ac.uk The nucleophilic conjugate addition to such activated alkynes is a highly efficient transformation, often meeting the criteria for "click chemistry." bham.ac.uk A wide range of nucleophiles, including thiols, amines, and alcohols, can participate in these additions. bham.ac.uk

Electrophilic addition to alkynes proceeds in a manner analogous to that of alkenes, typically involving the formation of a pi-complex between the alkyne and the electrophile. libretexts.org This is followed by the formation of a vinyl cation intermediate, which is then attacked by a nucleophile. The reaction can proceed with one or two equivalents of the electrophilic reagent, leading to either di- or tetra-substituted alkene products. libretexts.org The regioselectivity of the addition of hydrogen halides to unsymmetrical alkynes follows Markovnikov's rule.

The addition of halogens, such as bromine, to alkynes results in the formation of di- or tetrahaloalkenes. libretexts.org The reaction is initiated by the attack of the alkyne's pi electrons on the polarized halogen molecule. libretexts.org While the addition reactions to alkynes are generally more exothermic than those to alkenes, the reactions of alkynes are often slower. This is attributed to the stronger attraction of the sp-hybridized carbons for the pi electrons, which are more tightly bound to the triple bond. libretexts.org

Table 3: Nucleophilic and Electrophilic Additions to Alkynes

| Reagent Type | Specific Reagent | Product Type | Reference |

|---|---|---|---|

| Nucleophile | Thiols, Amines, Alcohols | Substituted Alkenes | bham.ac.uk |

| Electrophile (Halogen Acid) | HCl, HBr, HI | Vinyl Halides, Geminal Dihalides | libretexts.org |

| Electrophile (Halogen) | Br2, Cl2 | Dihaloalkenes, Tetrahaloalkanes | libretexts.org |

| Oxidizing Agent | KMnO4, O3 | Carboxylic Acids | msu.edu |

Reactivity of the Cyclopropyl Ring

The cyclopropane ring is characterized by significant ring strain, which makes it susceptible to a variety of ring-opening reactions. This reactivity can be harnessed to generate linear or larger cyclic structures.

Ring-Opening Reactions

The inherent strain in the three-membered ring of cyclopropane derivatives is a driving force for reactions that lead to its cleavage. beilstein-journals.orgnih.gov These ring-opening reactions can be initiated by various means, including acid catalysis and radical induction, providing access to a diverse array of functionalized products. beilstein-journals.orgnih.gov

Under acidic conditions, the cyclopropane ring can undergo cleavage. acs.orgnih.govdigitellinc.com The mechanism of acid-catalyzed ring-opening often involves the protonation of a substituent on the cyclopropane ring or the ring itself, leading to the formation of a carbocationic intermediate. digitellinc.comnih.gov This intermediate can then rearrange to a more stable structure through cleavage of one of the cyclopropane C-C bonds. The regioselectivity of the ring opening is influenced by the substitution pattern on the cyclopropane ring. For instance, in donor-acceptor cyclopropanes, the vicinal bond typically cleaves. nih.gov However, strong σ-acceptor groups can lead to the weakening and cleavage of the distal C-C bond. nih.gov In some cases, the ring-opening can be part of a larger rearrangement cascade, such as a cyclopropane-cyclopentene rearrangement when treated with a Lewis acid. digitellinc.com

The cyclopropane ring is also susceptible to opening via radical intermediates. The formation of a radical adjacent to the cyclopropane ring, a cyclopropylmethyl radical, can lead to a very rapid ring-opening to form a more stable homoallylic radical. ucl.ac.uk This process is so fast that the presence of a cyclopropane ring is often used as a mechanistic probe for the involvement of radical intermediates in a reaction. The regioselectivity of the ring scission is governed by stereoelectronic factors and the stability of the resulting radical. ucl.ac.uk Oxidative radical ring-opening/cyclization reactions of cyclopropane derivatives, such as methylenecyclopropanes and cyclopropyl olefins, have been developed to construct various cyclic and polycyclic systems. beilstein-journals.orgnih.govnih.gov These reactions often proceed via the addition of a radical to an adjacent double bond, forming a cyclopropyl-substituted carbon radical which then undergoes ring-opening. beilstein-journals.orgnih.gov

Sigmatropic Rearrangements and Ring Expansions

The unique structural arrangement of cyclopropyl acetylenic systems, such as this compound, makes them susceptible to a variety of rearrangement reactions, primarily driven by the release of ring strain inherent in the three-membered ring. These transformations, which include sigmatropic rearrangements and formal ring expansions, provide pathways to diverse and structurally complex molecular architectures.

Sigmatropic Rearrangements:

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a π-electron system. In systems analogous to this compound, both- and-sigmatropic rearrangements have been observed, particularly when an additional functional group is present.

For instance, gold(I)-catalyzed-sigmatropic rearrangements of propargylic esters and vinyl ethers have been studied using stereochemically defined cyclopropanes as mechanistic probes. These studies reveal that such rearrangements can be reversible, with factors like the electronic nature of substituents influencing the reaction outcome. In one case, a substrate with an electron-donating methoxy (B1213986) group on the aromatic ring led to rapid cis/trans isomerization of the cyclopropyl group, indicating a reversible rearrangement. Conversely, a substrate with an electron-withdrawing nitro group resulted in the formation of an allene (B1206475) with complete retention of the cyclopropyl stereochemistry.

The Claisen rearrangement, a-sigmatropic reaction of allyl vinyl ethers, and the Cope rearrangement of 1,5-dienes are other classic examples of this reaction class. The high strain energy of a cyclopropane ring can act as a powerful driving force for such processes, favoring products where the ring strain is relieved.

Ring Expansions:

The release of cyclopropane's inherent ring strain (approximately 115 kJ/mol) is a major thermodynamic driving force for ring-opening and ring-expansion reactions. These reactions can be initiated by various stimuli, including heat, light, or chemical reagents (acids, bases, metals, or radicals).

One notable pathway involves the formation of a cyclopropyl-substituted carbon radical, which readily undergoes ring-opening to generate a more stable alkyl radical, subsequently leading to cyclized products. Radical clock experiments, which use the predictable ring-opening of a cyclopropylcarbinyl radical, have provided strong evidence for radical intermediates in certain alkynylation reactions.

Furthermore, stereoconvergent ring expansions of cyclopropyl ketones to cyclopentanones have been achieved using Brønsted or Lewis acids like TfOH or BF₃·Et₂O. Vinyl cyclopropane rearrangements can also be embedded in catalytic cascades, for example, using iridium catalysis to convert cyclopropyl alcohols into substituted cyclopentanes. These reactions often proceed through complex mechanisms involving oxidation, aldol (B89426) condensation, and single-electron transfer to initiate the rearrangement.

Table 1: Examples of Rearrangements in Cyclopropyl-Containing Systems

| Rearrangement Type | Catalyst/Conditions | Substrate Type | Key Observation | Reference |

|---|---|---|---|---|

| -Sigmatropic | Au(I) Complex | Propargyl vinyl ether | Reversibility and substituent effects control stereochemical outcome. | |

| -Sigmatropic | --- | Cyclopropenylcarbinyl phosphinites | Forms phosphine (B1218219) oxides with an alkylidenecyclopropane backbone. | |

| Radical Ring-Opening | Mn(III) or Visible Light | Cyclopropanols, Cyclopropyl Olefins | Proceeds via ring-opening of a cyclopropyl-substituted radical. | |

| Acid-Catalyzed Ring Expansion | TfOH or BF₃·Et₂O | Cyclopropyl Ketones | Stereoconvergent formation of polysubstituted cyclopentanones. | |

| Iridium-Catalyzed Cascade | [Ir] Catalyst | Cyclopropyl Alcohols | Vinyl cyclopropane rearrangement yields substituted cyclopentanes. |

Influence of the Cyclopropyl Group on Adjacent Alkyne Reactivity

The cyclopropyl group exerts a significant influence on the reactivity of the adjacent alkyne in this compound through a combination of electronic and steric effects. Its presence modifies the bond characteristics and provides specific pathways for reaction, distinguishing its behavior from simple alkyl- or aryl-substituted alkynes.

The carbon-carbon bonds of a cyclopropane ring possess a high degree of p-character, allowing the ring to engage in electronic conjugation with adjacent unsaturated systems like alkynes and double bonds. This interaction can stabilize transition states in certain reactions. For example, DFT studies on tandem Heck-cyclopropane ring-opening reactions revealed that stabilizing conjugation between the cyclopropyl group and a double bond in the transition state plays a crucial role in determining diastereoselectivity. This electronic interaction affects the electron density of the alkyne's triple bond, influencing its susceptibility to electrophilic or nucleophilic attack.

The inherent strain of the cyclopropane ring is a dominant factor in its reactivity. Cyclopropanes bearing an electron-accepting group are potent σ-electrophiles, capable of undergoing polar ring-opening reactions with nucleophiles. In the context of this compound, the acetylenic moiety acts as an electron-withdrawing group, activating the cyclopropane ring toward nucleophilic attack. This provides a reactive pathway that is absent in unstrained analogs.

Furthermore, the cyclopropyl group serves as a latent functional group. It can be considered a synthetic equivalent of a homoenolate, which can be unmasked under specific reaction conditions, often involving ring-opening. The diverse reactivity patterns of alkynylcyclopropanes, which can undergo ring-expansion, ring-opening, or cycloaddition processes, make them versatile intermediates in organic synthesis.

Influence of the Fluoroaryl Moiety on Overall Reactivity and Selectivity

Electronic Effects of Fluorine on Reaction Pathways and Intermediates

The electron-withdrawing nature of the 2-fluorophenyl group decreases the electron density of the C≡C triple bond. This makes the alkyne more electrophilic compared to its non-fluorinated phenylacetylene (B144264) counterpart. As a result, it becomes more susceptible to attack by nucleophiles. This increased electrophilicity can facilitate addition reactions that might be sluggish with more electron-rich alkynes.

Conversely, during electrophilic addition reactions, where an electrophile attacks the alkyne, the deactivation of the π-system by the fluoroaryl group can slow the reaction rate. These reactions often proceed through cationic intermediates, such as vinyl cations. The stability of these intermediates is crucial. An electron-withdrawing fluorine atom would destabilize an adjacent carbocation, potentially raising the activation energy for its formation. However, the position of the fluorine atom is critical. While it is destabilizing through induction, a fluorine atom para to the developing positive charge could potentially stabilize it through resonance (+M effect) by donating a lone pair of electrons. In the case of the ortho fluorine in this compound, the inductive effect is expected to dominate.

In certain contexts, such as the cycloisomerization of 1,3-diynylaniline, fluoroarenes bearing electron-deficient substituents have been shown to exhibit exceptional reactivity, highlighting that the electronic nature of the aromatic ring can be harnessed to promote specific transformations.

Regioselectivity and Stereoselectivity in Addition and Cyclization Reactions

The electronic and steric properties of the fluoroaryl moiety are critical in directing the regioselectivity and stereoselectivity of reactions involving the alkyne bond.

Regioselectivity:

Regioselectivity refers to the preference for bond formation at one position over another. In addition reactions to the alkyne in this compound, the outcome

Mechanistic Elucidation Studies.

Kinetic and Thermodynamic Considerations in Reaction Control

In the study of chemical reactions involving complex molecules like this compound, the final product distribution is often dictated by a competition between different reaction pathways. The principles of kinetic and thermodynamic control are fundamental to understanding and predicting the outcomes of such reactions. wikipedia.org A reaction is under kinetic control when the product distribution is determined by the relative rates of the competing pathways, favoring the product that is formed the fastest due to a lower activation energy barrier. wikipedia.orgyoutube.commasterorganicchemistry.comopenstax.org Conversely, a reaction is under thermodynamic control when the product ratio is governed by the relative stabilities of the products, with the most stable product being favored at equilibrium. wikipedia.orgyoutube.commasterorganicchemistry.comopenstax.org This is typically achieved under conditions that allow for the reversal of the initial reaction steps, such as higher temperatures and longer reaction times. wikipedia.org

While direct experimental kinetic and thermodynamic data for reactions of this compound are not extensively available in the public domain, we can infer the likely behavior of this molecule by examining studies on analogous chemical architectures, including substituted phenylacetylenes and cyclopropyl systems. Computational studies and experimental findings on these related compounds provide a framework for discussing the potential kinetic and thermodynamic landscapes of reactions involving this compound.

Influence of Reaction Conditions

The choice of reaction conditions, particularly temperature, plays a crucial role in determining whether a reaction proceeds under kinetic or thermodynamic control. wikipedia.orgyoutube.com Low temperatures generally favor the kinetic product by providing insufficient energy to overcome the higher activation barrier of the thermodynamically favored pathway, and by slowing down the reverse reactions that would lead to equilibrium. wikipedia.orgopenstax.org As the temperature is increased, the system can gain enough energy to surmount higher activation barriers and to allow for the equilibration between products, thus favoring the formation of the most thermodynamically stable product. youtube.comopenstax.org

For a hypothetical reaction of this compound that could lead to two different products, A (kinetic) and B (thermodynamic), the energy profile would resemble that shown in general cases of kinetic versus thermodynamic control. Product A would be formed via a lower activation energy pathway, while product B, although more stable, would have a higher activation energy for its formation.

Computational Insights into Reaction Pathways of Analogous Systems

Theoretical investigations into the reactivity of related cyclopropyl and phenylacetylene systems offer valuable insights into potential reaction mechanisms and their associated energetics. For instance, computational studies on the thermal rearrangements of molecules like 2-vinylcyclopropylidene, an unsaturated cyclopropyl system, reveal the intricate balance between different rearrangement pathways, such as ring-opening and hydrogen migrations. nih.gov These studies calculate the activation free energies (ΔG‡) for various transition states, providing a quantitative basis for predicting the kinetically favored pathway. nih.gov

A computational analysis of the reaction between cyclotrisilenes and phenylacetylene has explored various reaction pathways, including π-addition, σ-insertion, and ring-opening reactions. researchgate.net Although the cyclotrisilene is a different reactant, the study of its interaction with the phenylacetylene moiety highlights the potential reactive sites and the influence of substituents on the activation barriers and reaction energies. researchgate.net Such computational approaches could be applied to this compound to predict the kinetic and thermodynamic favorability of different reaction channels, such as cycloadditions, isomerizations, or reactions involving the cyclopropyl ring or the alkyne.

The following table illustrates the type of data that could be generated from a computational study on a hypothetical reaction of this compound, showcasing the distinction between kinetic and thermodynamic control.

Table 1: Hypothetical Calculated Energy Data for Competing Pathways of a this compound Reaction

| Reaction Pathway | Product | Activation Energy (ΔEa) (kcal/mol) | Enthalpy of Reaction (ΔHrxn) (kcal/mol) | Product Type |

| Pathway 1 | Product A | 15 | -10 | Kinetic |

| Pathway 2 | Product B | 20 | -25 | Thermodynamic |

| Note: These are illustrative values and do not represent actual experimental data. |

Substituent Effects on Reaction Kinetics and Thermodynamics

The presence of the cyclopropyl group and the 2-fluoro substituent on the phenyl ring is expected to significantly influence both the kinetics and thermodynamics of reactions involving this compound. The cyclopropyl group, with its strained ring and unique electronic properties, can participate in a variety of rearrangements and cycloaddition reactions. researchgate.netthieme-connect.de The electron-withdrawing nature of the fluorine atom at the ortho position of the phenyl ring can affect the acidity of the acetylenic proton and the electron density of the alkyne and the aromatic ring, thereby influencing the rates and outcomes of reactions such as nucleophilic additions or electrophilic attacks. rsc.org

Kinetic studies on the reaction of aryl radicals with phenylacetylene have shown that the structure of the aryl radical influences the reaction rate. maxapress.com This suggests that the substitution pattern on the phenyl ring of this compound would similarly impact the kinetics of radical-mediated reactions.

Thermodynamic data for closely related compounds can also provide valuable benchmarks. For example, the thermodynamic acidities (pKa) of various para-substituted phenylacetylenes have been determined, showing a clear substituent effect on the stability of the corresponding acetylide anion. While data for the 2-fluoro derivative is not provided in the referenced study, the trend suggests that the fluorine atom would influence the acidity of the terminal alkyne.

Table 2: Experimentally Determined pKa Values for Substituted Phenylacetylenes in Methanol at 25°C

| Compound | pKa |

| p-Nitrophenylacetylene | 17.98 |

| p-Bromophenylacetylene | 18.10 |

| p-Fluorophenylacetylene | 18.14 |

| Phenylacetylene | 18.50 |

| p-Methylphenylacetylene | 18.60 |

Advanced Spectroscopic and Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Cyclopropyl (B3062369) 2-Fluorophenylacetylene. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information on the chemical environment, connectivity, and through-space proximity of atoms within the molecule.

Proton (¹H) NMR spectroscopy of Cyclopropyl 2-Fluorophenylacetylene reveals characteristic signals corresponding to the distinct proton environments in the molecule. The aromatic protons on the 2-fluorophenyl ring typically appear as a complex multiplet in the downfield region of the spectrum, a result of spin-spin coupling with each other and with the fluorine atom. The protons of the cyclopropyl group exhibit signals in the upfield region, characteristic of strained ring systems. The methine proton of the cyclopropyl group appears as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons of the cyclopropyl ring are diastereotopic and therefore display distinct chemical shifts and complex splitting patterns.

Detailed ¹H NMR data for a related compound, 1-ethynyl-2-fluorobenzene (B1630581), shows the ethynyl (B1212043) proton at a specific chemical shift, which would be absent in this compound, being replaced by the signals from the cyclopropyl group. chemicalbook.com Similarly, ¹H NMR data for various cyclopropyl-containing compounds, such as cyclopropylamine (B47189) and 2-cyclopropylethanol, provide reference points for the expected chemical shifts of the cyclopropyl protons. nih.govchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₄F) | 7.0 - 7.5 | m |

| Cyclopropyl (CH) | 1.3 - 1.8 | m |

| Cyclopropyl (CH₂) | 0.5 - 1.2 | m |

Note: The exact chemical shifts and coupling constants would require experimental determination.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The spectrum will show distinct signals for each unique carbon atom in the molecule. The two acetylenic carbons are particularly characteristic, appearing in the typical alkyne region of the spectrum. The carbon atoms of the 2-fluorophenyl ring will exhibit signals in the aromatic region, with their chemical shifts influenced by the fluorine substituent and the acetylenic group. The carbon atoms of the cyclopropyl ring will appear in the upfield aliphatic region. docbrown.info

Data for similar structures, such as cyclopropyl bromide and 2-fluorophenol, can provide expected chemical shift ranges for the cyclopropyl and fluorophenyl moieties, respectively. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Acetylenic (C≡C) | 80 - 100 |

| Aromatic (C-F) | 158 - 165 (doublet, ¹JCF) |

| Aromatic (C-C≡) | ~115 (doublet, ²JCF) |

| Aromatic (CH) | 115 - 135 |

| Cyclopropyl (CH) | 5 - 15 |

| Cyclopropyl (CH₂) | 0 - 10 |

Note: The exact chemical shifts and C-F coupling constants would require experimental determination.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine atom in this compound. The ¹⁹F NMR spectrum will show a single signal for the fluorine atom, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the coupling of the fluorine atom to the adjacent aromatic protons will result in a multiplet, providing additional structural confirmation.

To unequivocally assign all proton and carbon signals and to determine the complete three-dimensional structure, a suite of two-dimensional (2D) NMR experiments is employed. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.eduyoutube.com For this compound, COSY would show correlations between the coupled protons within the aromatic ring and between the methine and methylene protons of the cyclopropyl group. researchgate.netresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com It allows for the unambiguous assignment of the carbon signals based on the known proton assignments. For instance, the signal for the cyclopropyl methine proton would correlate with the signal for the cyclopropyl methine carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C coupling). sdsu.edu This is particularly useful for connecting the different fragments of the molecule. For example, HMBC would show correlations between the cyclopropyl protons and the acetylenic carbons, and between the aromatic protons and the acetylenic carbons, thus confirming the connectivity of the entire molecule. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. While less critical for establishing the basic connectivity of a relatively rigid molecule like this compound, it can provide information about the preferred conformation, for instance, the orientation of the cyclopropyl group relative to the phenyl ring. researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

The IR and Raman spectra of this compound will exhibit characteristic absorption bands that confirm the presence of the key functional groups.

Alkyne (C≡C) Stretching: A weak to medium intensity band is expected in the region of 2100-2260 cm⁻¹ in the IR spectrum for the carbon-carbon triple bond stretch. This band is often stronger and more readily observed in the Raman spectrum due to the change in polarizability during the vibration.

Aromatic C-H Stretching: Absorption bands for the stretching vibrations of the C-H bonds on the fluorophenyl ring are expected in the region of 3000-3100 cm⁻¹. youtube.com

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. youtube.com

C-F Stretching: A strong absorption band due to the stretching of the carbon-fluorine bond is expected in the region of 1100-1250 cm⁻¹.

Cyclopropyl C-H Stretching: The C-H stretching vibrations of the cyclopropyl group typically appear at a slightly higher frequency than those of unstrained alkanes, often above 3000 cm⁻¹. youtube.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Alkyne | C≡C Stretch | 2100 - 2260 | Weak to Medium (IR), Strong (Raman) |

| Fluoroaryl | Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Fluoroaryl | Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Fluoroaryl | C-F Stretch | 1100 - 1250 | Strong |

| Cyclopropyl | C-H Stretch | > 3000 | Medium |

The combination of these spectroscopic techniques provides a powerful and comprehensive approach to the structural characterization of this compound, ensuring its unambiguous identification and providing a solid foundation for further studies of its chemical and physical properties.

Diagnostic Bands for Structural Confirmation

Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are cornerstone techniques for the structural confirmation of this compound, providing a wealth of information about its functional groups and atomic arrangement.

In IR spectroscopy, the presence of the key functional groups in this compound gives rise to characteristic absorption bands. The disubstituted alkyne C≡C stretching vibration is expected to appear in the range of 2260-2190 cm⁻¹. rsc.orgscbt.com However, for unsymmetrically substituted alkynes, this band can be weak and may not always be readily observed. rsc.org The presence of the aromatic ring will be indicated by C=C stretching vibrations within the 1600-1450 cm⁻¹ region. rsc.org The C-F stretch of the fluorophenyl group typically appears as a strong band in the 1250-1200 cm⁻¹ region. nih.gov The cyclopropyl group will exhibit characteristic C-H stretching vibrations just above 3000 cm⁻¹ and ring deformation (scissoring) vibrations around 1020-1000 cm⁻¹.

¹H and ¹³C NMR spectroscopy provide a more detailed picture of the molecular structure. In the ¹H NMR spectrum, the protons of the cyclopropyl ring are expected to resonate in the upfield region, typically between δ 0.5 and 1.5 ppm, as complex multiplets due to geminal and vicinal coupling. acs.orgwikipedia.orgspectrabase.com The aromatic protons of the 2-fluorophenyl group will appear in the downfield region (δ 7.0-7.6 ppm), with their chemical shifts and coupling patterns influenced by the fluorine substituent.

In the ¹³C NMR spectrum, the carbons of the cyclopropyl ring are characteristically shielded, appearing at high field (δ 0-20 ppm). wikipedia.org The acetylenic carbons are expected in the δ 80-100 ppm range. The carbons of the 2-fluorophenyl ring will resonate between δ 110-165 ppm, with the carbon directly bonded to the fluorine atom (C-F) exhibiting a large one-bond ¹³C-¹⁹F coupling constant. nih.gov

Table 1: Predicted Diagnostic Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group/Proton Environment | Predicted Diagnostic Signal |

| Infrared (IR) | C≡C Stretch (disubstituted) | ~ 2260-2190 cm⁻¹ (weak) |

| Aromatic C=C Stretch | ~ 1600-1450 cm⁻¹ | |

| C-F Stretch | ~ 1250-1200 cm⁻¹ | |

| Cyclopropyl C-H Stretch | ~ 3100-3000 cm⁻¹ | |

| ¹H NMR | Cyclopropyl protons | δ 0.5-1.5 ppm (multiplets) |

| Aromatic protons | δ 7.0-7.6 ppm (multiplets) | |

| ¹³C NMR | Cyclopropyl carbons | δ 0-20 ppm |

| Acetylenic carbons | δ 80-100 ppm | |

| Aromatic carbons | δ 110-165 ppm | |

| Aromatic C-F carbon | Large ¹JCF coupling constant |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. chemicalbook.combeilstein-journals.orgmodgraph.co.uk For the molecular formula C₁₁H₉F, the theoretical exact mass of the molecular ion [M]⁺ can be calculated. An experimentally determined HRMS value that matches this theoretical mass to within a few parts per million (ppm) provides strong evidence for the proposed elemental composition.

Analysis of Fragmentation Patterns for Structural Connectivity

In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragmentation patterns provides valuable information about the connectivity of the atoms within the molecule. Based on the fragmentation of similar compounds like phenylacetylene (B144264), several key fragmentation pathways can be predicted. nih.govnih.gov

Common fragmentation may involve the loss of a hydrogen atom to form an [M-H]⁺ ion. Cleavage of the cyclopropyl ring is also a likely fragmentation pathway, potentially leading to the loss of ethylene (B1197577) (C₂H₄) or a cyclopropyl radical. Fragmentation of the bond between the cyclopropyl group and the acetylene (B1199291) moiety would generate ions corresponding to the cyclopropyl cation and the 2-fluorophenylacetylenyl radical, or vice versa. The 2-fluorophenyl group can also undergo characteristic fragmentation, such as the loss of a fluorine atom or the entire C₆H₄F unit.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

| [C₁₁H₉F]⁺ | Molecular Ion | 172.07 |

| [C₁₁H₈F]⁺ | Loss of H | 171.06 |

| [C₉H₅F]⁺ | Loss of C₂H₄ (from cyclopropyl) | 144.04 |

| [C₈H₄F]⁺ | Loss of C₃H₅ (cyclopropyl radical) | 131.03 |

| [C₆H₄F]⁺ | 2-Fluorophenyl cation | 95.03 |

| [C₃H₅]⁺ | Cyclopropyl cation | 41.04 |

X-ray Crystallography for Solid-State Structure Determination (Applicability for Crystalline Derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique is applicable if this compound or a suitable crystalline derivative can be prepared. A successful single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles, unequivocally confirming the connectivity and stereochemistry of the molecule. For instance, it would definitively establish the bond lengths of the cyclopropane (B1198618) ring, the acetylene linker, and the fluorinated phenyl ring, as well as their relative orientations. While no specific crystallographic data for this compound is currently available, the synthesis of crystalline derivatives of related cyclopropyl ketones suggests that obtaining suitable crystals for analysis is feasible.

Chiroptical Spectroscopic Methods for Stereochemical Analysis (if chiral derivatives exist)

This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example by substitution on the cyclopropyl ring or through the formation of a chiral derivative, chiroptical spectroscopic methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for the determination of its absolute configuration. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule. The resulting spectra, often compared with computational predictions, can be used to assign the absolute stereochemistry of the enantiomers. As the parent compound is achiral, this section is not directly applicable but is a crucial consideration for any future synthesis of chiral analogues.

Theoretical and Computational Investigations of Cyclopropyl 2 Fluorophenylacetylene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing density functional theory (DFT), are fundamental to understanding the intrinsic properties of Cyclopropyl (B3062369) 2-Fluorophenylacetylene. These methods provide a detailed picture of the molecule's geometry, electronic landscape, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

The first step in the computational study of a molecule is typically geometry optimization, which seeks to find the most stable three-dimensional arrangement of its atoms—the structure with the lowest potential energy. For Cyclopropyl 2-Fluorophenylacetylene, this process involves calculating the molecular energy for various possible spatial arrangements (conformers). The primary degrees of freedom are the rotational angles around the single bonds: the bond linking the cyclopropyl ring to the ethynyl (B1212043) group and the bond connecting the 2-fluorophenyl ring to the ethynyl group.

Theoretical calculations would identify the preferred orientation of the cyclopropyl and 2-fluorophenyl groups relative to the rigid acetylene (B1199291) linker. The planarity of the phenyl ring and the puckering of the cyclopropyl ring are also key parameters determined during optimization. By comparing the energies of different stable conformers, the global minimum energy structure can be identified, which represents the most populated conformation of the molecule under given conditions.

Electronic Structure Analysis (e.g., HOMO-LUMO energy gaps, charge distribution, NBO analysis)

Once the optimized geometry is obtained, its electronic structure can be analyzed to understand its reactivity. Key aspects of this analysis include the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. aimspress.com A smaller energy gap generally implies that the molecule is more reactive. aimspress.comajchem-a.com

Natural Bond Orbital (NBO) analysis provides further detail on the electron density distribution. It examines the localization of electron density in atomic and bonding orbitals, revealing the nature of chemical bonds and intermolecular interactions. For this compound, NBO analysis would quantify the electron-withdrawing effect of the fluorine atom on the phenyl ring and describe the electronic interactions between the π-system of the phenylacetylene (B144264) core and the strained σ-bonds of the cyclopropyl group. This analysis also yields information on charge distribution, identifying which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). researchgate.net

Table 1: Representative Electronic Properties of Aromatic Acetylene Derivatives

This table shows typical calculated values for electronic properties of molecules similar to this compound, as would be determined by DFT calculations.

| Property | Representative Value | Significance |

| HOMO Energy | -6.6 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.1 eV | Relates to chemical reactivity and stability aimspress.com |

| Dipole Moment | 2.5 D | Measures overall polarity of the molecule |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure. researchgate.netresearchgate.net

NMR Chemical Shifts: By calculating the magnetic shielding around each nucleus (e.g., ¹H, ¹³C, ¹⁹F) in the presence of a simulated magnetic field, it is possible to predict NMR chemical shifts. nih.gov For this compound, this would provide a theoretical spectrum that could be used to assign peaks in an experimentally obtained spectrum.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the prediction of an infrared (IR) spectrum. Each calculated frequency represents a specific molecular motion (e.g., stretching, bending). These frequencies are invaluable for identifying the presence of specific functional groups, such as the C≡C stretch of the acetylene unit, the C-F stretch, and the characteristic vibrations of the cyclopropyl and phenyl rings. A comparison between calculated and experimental vibrational spectra serves as a powerful validation of the computed molecular structure. researchgate.net

Table 2: Predicted vs. Experimental Vibrational Frequencies

This table illustrates how theoretical vibrational frequencies for key functional groups in a molecule like this compound would be compared to experimental IR data. A scaling factor is often applied to theoretical results to improve agreement with experimental values.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C≡C Stretch | 2280 | 2190 | 2185 |

| Aromatic C=C Stretch | 1625 | 1590 | 1588 |

| C-H Stretch (Aromatic) | 3150 | 3080 | 3075 |

| C-F Stretch | 1270 | 1245 | 1240 |

Reaction Mechanism Modeling

Theoretical modeling is an indispensable tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain through experiments alone.

Transition State Search and Energy Barrier Calculations

A chemical reaction proceeds from reactants to products via a high-energy intermediate state known as the transition state. arxiv.org Locating this transition state on the potential energy surface is a primary goal of reaction modeling. scm.com Algorithms such as the nudged elastic band (NEB) method or various surface-walking techniques are employed to find the geometry of the transition state. scm.com

Once the transition state structure is identified, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (or energy barrier). mdpi.com This barrier determines the rate of the reaction; a lower barrier corresponds to a faster reaction. For reactions involving this compound, such as additions across the acetylene bond or reactions involving the cyclopropyl ring, calculating these barriers is key to predicting reactivity. researchgate.net A transition state is computationally confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com

Elucidation of Reaction Pathways and Rationalization of Selectivity

By computing the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction pathway can be constructed. When a reaction can potentially yield multiple products (e.g., regioisomers or stereoisomers), computational modeling can be used to rationalize the observed selectivity. scielo.org.mx

For this compound, this could involve studying a cycloaddition reaction. Different modes of approach of the reacting partner would lead to different potential products. By calculating the activation energy for each possible pathway, the kinetically favored product—the one formed via the lowest energy barrier—can be predicted. mdpi.com This theoretical approach provides a powerful explanation for why a specific isomer is formed preferentially, linking the electronic and steric properties of the molecule to its chemical behavior.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Landscapes

Molecular dynamics (MD) simulations offer a powerful lens to observe the time-dependent behavior of molecules, providing insights into their flexibility, conformational preferences, and intermolecular interactions. An MD simulation of this compound would track the motions of each atom over time by solving Newton's equations of motion, governed by a force field that describes the interatomic potentials.

The primary goal of such simulations would be to elucidate the molecule's conformational landscape. The key rotatable bond in this compound is the single bond connecting the cyclopropyl group to the acetylene moiety. While the acetylene linker is rigid and linear, and the phenyl ring is a planar structure, the rotation around this C-C bond can lead to different spatial arrangements of the cyclopropyl group relative to the fluorophenyl ring.

MD simulations can be employed to map the potential energy surface associated with this rotation. By systematically rotating the dihedral angle defined by a hydrogen on the cyclopropyl ring, the adjacent cyclopropyl carbon, and the two carbons of the acetylene group, one could identify the energy minima corresponding to stable conformers and the energy barriers separating them. These simulations are typically run for nanoseconds or even microseconds to ensure thorough sampling of the conformational space. nih.govnih.gov

The dynamic behavior of the molecule in different environments, such as in a vacuum, in a non-polar solvent, or in an aqueous solution, could also be investigated. The presence of the fluorine atom introduces a degree of polarity, which could lead to specific interactions with polar solvent molecules. MD simulations can reveal the nature of these interactions and how they influence the conformational preferences of the molecule. nih.gov

A hypothetical molecular dynamics study could yield data such as the distribution of dihedral angles, which would indicate the most populated conformations. For instance, a simulation might reveal that the molecule predominantly adopts a conformation where the cyclopropyl ring is staggered relative to the ortho-fluorine on the phenyl ring to minimize steric hindrance.

To illustrate the potential findings, a hypothetical data table summarizing the results of a molecular dynamics simulation is presented below.

| Simulation Parameter | Hypothetical Value/Observation |

| Simulation Time | 100 ns |

| Force Field | AMBER or CHARMM |

| Temperature | 298 K |

| Predominant Dihedral Angle (H-C(cyclopropyl)-C≡C) | ~60° (staggered) |

| Rotational Energy Barrier | ~3-5 kcal/mol |

| Solvent Effects (Water) | Minor shift in conformational preference, evidence of weak C-F···H-O interactions |

This kind of detailed information on the dynamic nature and conformational landscape of this compound is fundamental for understanding its interactions with other molecules, such as biological receptors or components of a material matrix.

Predictive Modeling of Novel Reactivity and Interactions

Predictive modeling, often employing quantum mechanical calculations and machine learning algorithms, can forecast the reactivity of a molecule and its potential to interact with other chemical species. For this compound, such models can provide insights into its chemical behavior without the need for extensive experimental work. uvic.canih.gov

One of the key areas of interest for this molecule is the reactivity of the acetylene group. The electron-withdrawing nature of the 2-fluorophenyl group can polarize the triple bond, potentially making it more susceptible to nucleophilic attack. Conversely, the cyclopropyl group, with its unique electronic properties, can also influence the reactivity of the adjacent alkyne.

Computational methods like Density Functional Theory (DFT) can be used to calculate various electronic properties that are indicative of reactivity. rsc.org These include:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, one would expect the region around the fluorine atom and the π-system of the phenyl ring to be electron-rich, while the hydrogen atoms of the cyclopropyl group would be more electropositive.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and shape of the HOMO indicate the molecule's ability to donate electrons, while the LUMO represents its ability to accept electrons. For this molecule, the HOMO is likely to be located on the phenylacetylene moiety, while the LUMO may be distributed over the aromatic ring and the alkyne. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. semanticscholar.org

Fukui Functions: These functions provide a more detailed, atom-by-atom picture of reactivity, indicating the sites most susceptible to nucleophilic, electrophilic, or radical attack.

Based on these calculations, one could predict the most likely sites for various chemical reactions. For example, the model might predict that the acetylene carbon atom closer to the phenyl ring is more electrophilic and thus more prone to attack by a nucleophile.

Furthermore, predictive models can be used to simulate the interaction of this compound with a target protein or a surface. nih.gov Molecular docking simulations, a common in silico technique, could predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the molecule and the active site of an enzyme. nih.govmdpi.commdpi.com The presence of the fluorine atom could facilitate specific halogen bonding interactions, which are increasingly recognized as important in drug design. mdpi.com

A hypothetical table summarizing the predicted reactivity and interaction data is presented below.

| Predictive Model Parameter | Hypothetical Finding |

| Reactivity Descriptors | |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Most Electrophilic Site | Acetylenic carbon adjacent to the phenyl ring |

| Most Nucleophilic Site | Phenyl ring π-system |

| Interaction Potential | |

| Predicted Binding Affinity (hypothetical enzyme) | -7.2 kcal/mol |

| Key Predicted Interactions | π-π stacking with aromatic residues, halogen bond from fluorine |

These predictive models, while theoretical, provide invaluable guidance for experimental chemists, enabling them to design more targeted and efficient studies for synthesizing new materials or developing novel therapeutic agents based on the this compound scaffold.

Potential Applications in Synthetic Methodology and Advanced Materials Science

Role as a Building Block in Complex Molecular Architectures

The structure of Cyclopropyl (B3062369) 2-Fluorophenylacetylene makes it a prime candidate for use as a versatile building block in the assembly of intricate molecular frameworks. Its rigid acetylenic linker and reactive cyclopropyl group could be leveraged to construct complex carbon skeletons that are otherwise difficult to access.

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)

While no specific examples utilizing Cyclopropyl 2-Fluorophenylacetylene for PAH synthesis have been documented, its structure is well-suited for such transformations. Aryl-alkynes are common precursors in a variety of cyclization reactions that lead to extended aromatic systems. For instance, transition-metal-catalyzed benzannulation reactions, where an alkyne undergoes cycloaddition with a suitable benzene (B151609) precursor, could potentially be applied. The fluorine atom on the phenyl ring could serve as a handle for further functionalization or influence the electronic properties of the resulting PAH. Methodologies for synthesizing cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs) from aryl-substituted precursors under mild conditions have been developed, suggesting a possible, though unexplored, pathway for derivatives of this compound. rsc.org

Construction of Other Strained Ring Systems

The inherent strain of the cyclopropyl group (approximately 27.5 kcal/mol) makes it an attractive synthon for accessing other strained molecules. nih.gov Ring-opening reactions of the cyclopropyl group, triggered by light, heat, or chemical reagents, can generate reactive intermediates that subsequently cyclize to form larger rings. For example, vinylcyclopropane-cyclopentene rearrangements are a classic method for constructing five-membered rings. It is conceivable that under appropriate conditions, the cyclopropyl group in this compound could participate in such rearrangements, leading to novel strained polycyclic structures incorporating the fluorophenylacetylene moiety.

Formation of Functionalized Heterocyclic Compounds (e.g., furans, benzo[b]furans, lactams)

Alkynes are exceptionally versatile precursors for the synthesis of a wide range of heterocyclic compounds. The 2-fluorophenylacetylene portion of the molecule could be a key reactant in various cyclization strategies.

Furans and Benzo[b]furans: The reaction of alkynes with appropriate oxygen-containing precursors is a standard method for furan (B31954) synthesis. For instance, the gold- or palladium-catalyzed reaction of an alkyne with a carboxylic acid can lead to furanones, which can be further converted to furans. The synthesis of benzo[b]furans could be envisioned via intramolecular cyclization of a precursor derived from this compound where an oxygen nucleophile is tethered to the ortho position of the phenyl ring.

Lactams: The construction of lactam rings, core structures in many pharmaceuticals, could potentially be achieved through reactions like the Kinugasa reaction, involving the cycloaddition of a nitrone to the alkyne, or through multi-component reactions.

The development of methods for synthesizing fluorinated heterocycles is an active area of research, given the often-beneficial effects of fluorine on the pharmacological properties of a molecule. rsc.org

Integration into Novel Synthetic Sequences

The unique reactivity of this compound could enable its use in elegant and efficient synthetic sequences, such as cascade reactions and asymmetric transformations.

Cascade Reactions and Tandem Processes

Cascade reactions, where a single synthetic operation triggers a series of subsequent bond-forming events, offer a powerful strategy for rapidly building molecular complexity. The high energy of the cyclopropyl ring makes it an ideal trigger for such cascades. A hypothetical cascade could be initiated by the Lewis acid-promoted opening of the cyclopropyl ring to form a carbocationic intermediate. This intermediate could then be trapped by the alkyne or the fluorophenyl ring, leading to the formation of complex polycyclic systems in a single step. The development of cascade reactions involving cyclopropenes to generate transient donor-acceptor cyclopropanes highlights the potential for such strategies. researchgate.netrsc.org

Chiral Synthesis Applications (e.g., asymmetric transformations)

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. This compound presents several opportunities for asymmetric synthesis.

Asymmetric Cyclopropanation: While the cyclopropyl group is already present, reactions on the alkyne could be influenced by a chiral catalyst to induce stereoselectivity. For instance, a metal-catalyzed hydro- or carbometalation of the alkyne could create a new stereocenter.

Asymmetric Ring Opening: A chiral Lewis acid or transition metal catalyst could facilitate the enantioselective opening of the cyclopropyl ring, leading to a chiral intermediate that could be trapped to yield an enantiopure product. The development of asymmetric cascade reactions for cyclopropyl ketones demonstrates the feasibility of achieving high stereocontrol in reactions involving cyclopropyl units. utdallas.edu Furthermore, biocatalytic methods have been successfully employed for the asymmetric synthesis of various cyclopropane (B1198618) derivatives, suggesting a potential future direction for the chiral functionalization of molecules like this compound.

Exploration in Advanced Materials Sciencecapes.gov.brresearchgate.netresearchgate.netmdpi.com

The unique molecular architecture of this compound, featuring a reactive acetylene (B1199291) unit, a cyclopropyl group, and a fluorinated phenyl ring, positions it as a promising candidate for the development of novel polymers with tailored properties for advanced materials science applications. While direct polymerization studies of this specific monomer are not extensively documented in public literature, its potential can be inferred from the well-established fields of polyacetylene chemistry and fluorinated polymers.

Precursor for Fluorinated Polyacetylenes and Other Conjugated Polymersmdpi.com

This compound is a potential monomer for the synthesis of fluorinated polyacetylenes, a class of materials that has garnered significant interest for their unique electronic and physical properties. nih.govmdpi.comcambridge.org The polymerization of acetylene and its derivatives can lead to conjugated polymers with a backbone of alternating double bonds, which is fundamental to their electronic properties. acs.org

The presence of the fluorine atom on the phenyl ring is expected to impart several desirable characteristics to the resulting polymer. Fluorination is a known strategy to enhance the thermal stability, chemical resistance, and oxidative stability of polymers. Furthermore, the strong electron-withdrawing nature of fluorine can significantly influence the electronic properties of the conjugated backbone, potentially leading to materials with high electron affinity, which is beneficial for applications in n-type semiconductors. cambridge.org

The cyclopropyl group, on the other hand, would introduce steric bulk, which can enhance the solubility of the polymer. acs.org Poor solubility is a common issue with conjugated polymers, limiting their processability. acs.org By attaching bulky side groups, the intermolecular chain packing can be disrupted, making the polymer more soluble in common organic solvents. This improved processability is crucial for fabricating thin films and other structures necessary for electronic devices.

The polymerization of phenylacetylene (B144264) derivatives is typically achieved using transition metal catalysts, such as those based on rhodium, tungsten, or molybdenum. mdpi.comacs.org It is anticipated that this compound could be polymerized using similar catalytic systems. The resulting polymer, poly(this compound), would possess a unique combination of properties derived from its constituent parts.

Table 1: Potential Properties of Poly(this compound) based on Analogous Polymers

| Property | Expected Influence of Substituents | Reference |

| Thermal Stability | The C-F bond's high strength is anticipated to enhance thermal stability. | |

| Solubility | The bulky cyclopropyl group is expected to improve solubility in organic solvents. | acs.org |

| Electronic Properties | The electron-withdrawing fluorine atom may lower HOMO/LUMO energy levels, potentially enabling n-type conductivity. cambridge.org | cambridge.org |

| Processability | Enhanced solubility would lead to better processability for device fabrication. | acs.org |

Incorporation into Optoelectronic or Responsive Materials

The potential properties of poly(this compound) make it an intriguing candidate for use in optoelectronic and responsive materials. Conjugated polymers are the active components in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The electronic properties of the polymer, tunable through the incorporation of the fluorine atom, could be leveraged for specific applications. For instance, a low LUMO (Lowest Unoccupied Molecular Orbital) energy level, induced by the electron-withdrawing fluorine, is a key requirement for efficient electron injection and transport in OLEDs and for creating effective n-type materials for OPVs.

Furthermore, substituted polyacetylenes have been shown to exhibit interesting optical properties, such as photoluminescence. The specific emission characteristics of a polymer derived from this compound would depend on the final conjugated structure and the influence of the substituents. It is plausible that such a polymer could be designed to emit light in a specific region of the electromagnetic spectrum, making it suitable for display and lighting applications.

The concept of "smart" or responsive materials, which change their properties in response to external stimuli, is another area where polymers from this compound could find application. For example, some poly(phenylacetylene) derivatives have been shown to exhibit thermo-responsive behavior. The unique combination of a rigid conjugated backbone and flexible side groups could lead to materials that respond to changes in temperature, light, or chemical environment, opening up possibilities for sensors and actuators.

Table 2: Potential Optoelectronic Applications and Relevant Polymer Properties

| Application | Key Polymer Property | Influence of this compound Structure | Reference |

| Organic Light-Emitting Diodes (OLEDs) | Tunable emission color, good charge transport | Fluorine substitution can modify the bandgap and affect emission wavelength. The conjugated backbone facilitates charge transport. | |

| Organic Photovoltaics (OPVs) | Appropriate HOMO/LUMO levels for charge separation | Fluorine's electron-withdrawing nature can lower the LUMO level, making it a potential n-type material. | cambridge.org |

| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility | The conjugated nature of the polyacetylene backbone is conducive to charge transport. | mdpi.com |

| Responsive Materials | Stimuli-responsive changes in properties | The polymer structure could be designed to respond to thermal or chemical stimuli. |

Future Research Directions and Outlook

Exploration of Unexplored Reactivity and Selectivity Profiles

The inherent functionalities within cyclopropyl (B3062369) 2-fluorophenylacetylene present a rich playground for investigating novel chemical transformations. The carbon-carbon triple bond is a versatile handle for a multitude of reactions. openaccesspub.org Future research will likely focus on its participation in various cycloaddition reactions, hydroalkynylations, and multicomponent reactions to construct complex molecular architectures. nih.govnumberanalytics.com The activation of the C-C and C-H bonds of the alkyne presents another avenue for exploration, potentially leading to new methods for carbon-carbon and carbon-heteroatom bond formation. nih.gov

The strained cyclopropyl group can undergo unique ring-opening reactions, and the interplay between the cyclopropane (B1198618) ring and the adjacent alkyne and fluorophenyl moieties could lead to unprecedented reactivity and selectivity. researchgate.netresearchgate.net For instance, the selective activation and functionalization of the cyclopropane ring in the presence of the reactive alkyne is a significant challenge that, if overcome, could provide access to novel chemical space. Furthermore, the fluorine atom on the phenyl ring can influence the electronic properties of the entire molecule, thereby modulating its reactivity and providing a handle for further functionalization through, for example, nucleophilic aromatic substitution. researchgate.net

The development of stereodivergent synthetic methods will be crucial to access specific enantiomers and diastereomers, which is of particular importance in the synthesis of biologically active molecules. rsc.org The unique electronic and steric properties of cyclopropyl 2-fluorophenylacetylene could be leveraged to achieve high levels of stereocontrol in catalytic reactions. rsc.orgbohrium.com

Development of Novel and More Sustainable Synthetic Pathways

The principles of green chemistry will guide the development of these new pathways. This involves the use of environmentally benign solvents, recyclable catalysts, and milder reaction conditions. nih.gov For instance, exploring catalytic systems based on earth-abundant and non-toxic metals as alternatives to precious metal catalysts is a significant goal. researchgate.net Additionally, developing synthetic routes that utilize renewable feedstocks would further enhance the sustainability of producing this compound. openaccesspub.org The synthesis of alkynes from non-alkyne precursors through methods like α,β-elimination or carbene rearrangement represents another promising avenue for sustainable production. rsc.org

| Current Synthetic Approach | Potential Sustainable Alternative | Key Advantages |

| Multi-step synthesis with stoichiometric reagents | One-pot, tandem reactions with catalytic systems | Reduced waste, higher atom economy, improved efficiency |

| Use of hazardous solvents and strong bases | Reactions in water or bio-based solvents, use of solid-supported catalysts | Improved safety, easier product isolation, catalyst recyclability |